N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
This compound features a cyclopentane core substituted with a thiophen-2-yl group and a carboxamide-linked ethyl chain bearing a pyrazolo[1,5-a]imidazole heterocycle. Its molecular formula is C₂₀H₂₁N₅O₂S (approximate molecular weight: 403.48 g/mol). The thiophene moiety contributes to π-π interactions in biological systems, while the pyrazoloimidazole enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-16(17(6-1-2-7-17)14-4-3-13-23-14)18-9-10-20-11-12-21-15(20)5-8-19-21/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZKRABMHDOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the thiophene ring and the cyclopentane carboxamide group through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Core
BJ48838 (1-(4-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)cyclopentane-1-carboxamide)
- Molecular Formula : C₁₉H₂₁ClN₄O
- Key Difference : Replaces the thiophen-2-yl group with a 4-chlorophenyl substituent.
- This substitution may alter target selectivity in kinase or protease inhibition pathways .
Halopemide (HLP)
- Structure : N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-ethyl]-4-fluoro-benzamide
- Key Differences : Features a benzimidazolone-piperidine moiety instead of pyrazoloimidazole and a fluorobenzamide group.
- Biological Relevance: Known as a phospholipase D (PLD) inhibitor, highlighting the importance of carboxamide-linked heterocycles in enzyme inhibition. The benzimidazolone group may confer stronger hydrogen-bonding interactions compared to pyrazoloimidazole .
Heterocycle and Linker Modifications
Thiadiazol-2-amine Derivatives ()
- Example : N-(5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-2-arylamide
- Key Differences : Replaces the cyclopentane core with a thiadiazole ring and uses a benzoimidazole instead of pyrazoloimidazole.
- However, the lack of a cyclopentane ring may reduce conformational flexibility, affecting bioavailability .
VU0155056 (VU01)
- Structure : N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide
- Key Differences : Incorporates a naphthamide group and a benzoimidazolone-piperidine system.
- Biological Relevance: Another PLD inhibitor, demonstrating that carboxamide-linked aromatic systems (e.g., naphthamide) enhance potency in lipid-signaling pathways .
Functional Group Comparisons
Thiophen-2-yl Derivatives ()
- Example : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- Key Differences : Utilizes thiophen-2-yl ethylamine and ether linkages instead of carboxamide-pyrazoloimidazole.
- Impact : The amine-oxide and ether groups improve water solubility but may reduce metabolic stability due to susceptibility to oxidation .
Physicochemical and Pharmacokinetic Profiles
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Features |
|---|---|---|---|
| Target Compound | 403.48 | 3.2 | Thiophene (electron-rich), pyrazoloimidazole (H-bond donor), cyclopentane |
| BJ48838 | 356.85 | 3.8 | Chlorophenyl (lipophilic), pyrazoloimidazole |
| Halopemide (HLP) | 483.94 | 4.1 | Benzimidazolone-piperidine, fluorobenzamide |
| VU0155056 (VU01) | 447.51 | 3.5 | Naphthamide, benzoimidazolone-piperidine |
| Thiadiazol-2-amine (Ref 5) | ~380 | 2.9 | Thiadiazole core, benzoimidazole, arylamide |
- Key Observations :
- The target compound balances moderate logP and molecular weight, suggesting favorable absorption and blood-brain barrier penetration.
- Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzyme active sites compared to chlorophenyl or benzimidazole groups.
Biological Activity
N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The compound features a complex structure that includes a pyrazolo-imidazole core and a cyclopentane moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Ethyl Linker : Alkylation reactions are commonly used for this step.
- Introduction of the Thiophenyl Group : This often involves coupling reactions with thiophene derivatives.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiprotozoal and anticancer agent.
Antiprotozoal Activity
Research indicates that compounds with pyrazolo[1,5-a]imidazole cores exhibit significant inhibitory effects against protozoan parasites such as Plasmodium falciparum. For instance, similar compounds have shown IC50 values ranging from 6.9 μM to 31 μM against P. falciparum growth in culture assays . These findings suggest that the compound may inhibit essential enzymes or pathways in protozoan metabolism.
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. It has demonstrated cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific mechanisms include:
- Inhibition of cell proliferation : The compound has been shown to decrease cell viability in a dose-dependent manner.
- Induction of apoptosis : Flow cytometry analysis indicates increased annexin V staining in treated cells.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- A study on pyrazolo[1,5-a]imidazole derivatives indicated promising results in inhibiting tumor growth in xenograft models.
- Another investigation reported that modifications to the thiophene group enhanced antitumor activity and selectivity towards cancer cells over normal cells.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
